

# Captafol: A Comprehensive Technical Guide to its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Captafol** is a broad-spectrum, non-systemic fungicide belonging to the phthalimide class.[1] Historically, it has been utilized in agriculture to control a wide array of fungal diseases on various crops, as well as in the timber industry to prevent wood rot.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of **Captafol**, intended to serve as a crucial resource for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

# **Chemical Identity and Structure**

**Captafol** is chemically known as cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide.[2] The technical grade material typically appears as a light tan powder with a characteristic odor, while the pure compound is a colorless to pale yellow crystalline solid.[2][3]



Identifier	Value
IUPAC Name	(3aR,7aS)-2-[(1,1,2,2- Tetrachloroethyl)sulfanyl]-3a,4,7,7a-tetrahydro- 1H-isoindole-1,3(2H)-dione[4]
CAS Number	2425-06-1[2]
Molecular Formula	C10H9Cl4NO2S[5]
Molecular Weight	349.06 g/mol [6]
SMILES	CIC(CI)C(CI)(CI)SN1C(=0)C2C=CC=CC2C1=O
InChI Key	JHRWWRDRBPCWTF-UHFFFAOYSA-N[5]

Table 1: Chemical Identification of Captafol

# **Physicochemical Properties**

The physical and chemical characteristics of **Captafol** are summarized in the tables below, providing essential data for handling, formulation, and analytical development.

## **Physical Properties**



Property	Value
Appearance	White, crystalline solid[4][7]
Colorless to pale yellow crystals[2][3]	
Technical grade: Light tan powder with a characteristic odor[2][8]	
Melting Point	160-162 °C[2]
161 °C[4]	
Boiling Point	Decomposes upon heating[4][9]
Vapor Pressure	< 1.3 x 10 <sup>-9</sup> mbar at 20 °C[2]
8.27 x 10 <sup>-9</sup> mm Hg at 25 °C (extrapolated)[10] [11]	
Density	1.4682 g/cm³ (rough estimate)[10]
Octanol-Water Partition Coefficient (log P)	3.8[2][12]

Table 2: Physical Properties of Captafol

# **Solubility**



Solvent	Solubility
Water	1.4 mg/L at 20 °C[2]
Practically insoluble (< 1 ppm)[8]	
Isopropanol	1.3 g/100 mL[2]
Benzene	2.5 g/100 mL[2]
Toluene	1.7 g/100 mL[2]
Xylene	10.0 g/100 mL[2]
Acetone	4.3 g/100 mL[2]
Methyl Ethyl Ketone	4.4 g/100 mL[2]
Dimethyl Sulfoxide	17.0 g/100 mL[2]
Soluble in DMSO[13]	

Table 3: Solubility of **Captafol** in Various Solvents

### **Chemical Properties and Reactivity**

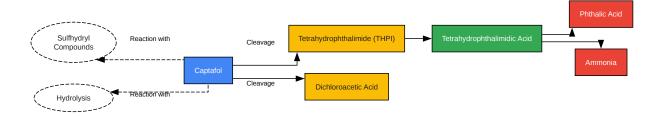
**Captafol** is stable under ordinary environmental conditions but exhibits instability under certain conditions.[2] It is susceptible to hydrolysis, which is slow in neutral or acidic aqueous solutions but rapid in alkaline media.[1][3] The compound is incompatible with strong acids, acid vapors, and strong oxidizing agents.[9][10] A notable reaction is its rapid decomposition in the presence of sulfhydryl compounds like glutathione and cysteine.[8][10] Upon heating to decomposition, **Captafol** emits toxic fumes, including nitrogen oxides, sulfur oxides, phosgene, and chlorine.[1] [10]

### **Degradation Pathway**

The degradation of **Captafol** in biological systems and the environment primarily occurs through two main pathways: hydrolysis and reaction with sulfhydryl compounds.[8] Both pathways lead to the formation of tetrahydrophthalimide (THPI).[8] The reaction with sulfhydryl groups is significantly faster than hydrolysis and is considered the dominant degradation route in biological systems.[8] THPI is further degraded to tetrahydrophthalimidic acid, which then



breaks down into phthalic acid and ammonia.[2] The tetrachloroethylthio side chain is cleaved to form dichloroacetic acid.[1][2]



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Degradation pathway of Captafol.

## **Experimental Protocols**

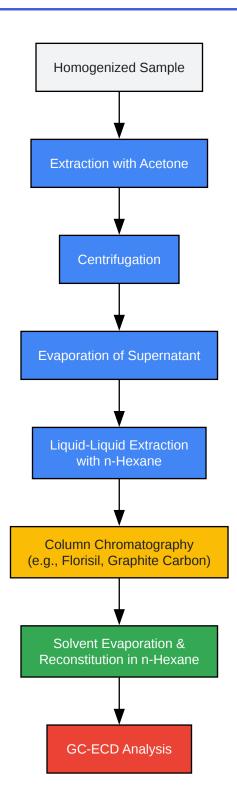
While detailed, step-by-step experimental protocols for determining every physicochemical property of **Captafol** are not readily available in the public domain, the following section outlines the general methodologies referenced in the literature for the analysis of **Captafol**.

#### **Residue Analysis in Agricultural Products**

A common method for the determination of **Captafol** residues in agricultural products involves gas chromatography with an electron capture detector (GC-ECD).[14]

Workflow for **Captafol** Residue Analysis:





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General workflow for Captafol analysis by GC-ECD.

Methodology Overview:

#### Foundational & Exploratory





- Sample Preparation: A homogenized sample is ground with a phosphoric acid solution and acetone.[14]
- Extraction: The mixture is centrifuged, and the supernatant containing **Captafol** is collected. The extraction process is repeated to ensure maximum recovery.[14]
- Concentration: The combined supernatants are concentrated by evaporation at a temperature not exceeding 40°C.[14]
- Liquid-Liquid Extraction: The concentrate is then subjected to liquid-liquid extraction with n-hexane to separate **Captafol** from the aqueous phase.[14]
- Clean-up: The n-hexane extract undergoes a clean-up step using column chromatography (e.g., with Florisil or graphite carbon) to remove interfering substances.[14]
- Final Preparation: The eluate from the column is evaporated, and the residue is dissolved in a precise volume of n-hexane to create the test solution.[14]
- Analysis: The test solution is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for quantification.[14] Confirmation can be performed using a gas chromatograph-mass spectrometer (GC/MS).[14]

More recent methods also utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the improved analysis of **Captafol** and its metabolites in fruits and vegetables.[15] This technique offers advantages in sensitivity and repeatability over conventional GC methods.[15]

#### Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of **Captafol**. The data presented in the tables, along with the diagrams illustrating its degradation pathway and analytical workflow, offer a valuable resource for researchers and professionals. Understanding these fundamental properties is essential for conducting further research, developing analytical methods, and assessing the environmental fate and toxicological profile of this compound.



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